molecular formula C6H11FOS B13423477 Acetic acid, thio-, S-(4-fluorobutyl) ester CAS No. 373-11-5

Acetic acid, thio-, S-(4-fluorobutyl) ester

Cat. No.: B13423477
CAS No.: 373-11-5
M. Wt: 150.22 g/mol
InChI Key: YRZBWKXTJMKJIO-UHFFFAOYSA-N
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Description

Acetic acid, thio-, S-(4-fluorobutyl) ester is a chemical compound with the molecular formula C6H11FO2S It is a thioester derivative of acetic acid, where the sulfur atom is bonded to a 4-fluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, thio-, S-(4-fluorobutyl) ester typically involves the acylation of thiols. One common method is the reaction of 4-fluorobutanethiol with acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of thioesters like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, thio-, S-(4-fluorobutyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, thio-, S-(4-fluorobutyl) ester involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower bond dissociation energy of the C-S bond compared to the C-O bond. This increased reactivity makes them useful intermediates in various chemical reactions. In biological systems, thioesters play a crucial role in metabolic pathways, such as the citric acid cycle, where they act as acyl group donors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in acetic acid, thio-, S-(4-fluorobutyl) ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other thioesters and useful in specialized applications .

Properties

CAS No.

373-11-5

Molecular Formula

C6H11FOS

Molecular Weight

150.22 g/mol

IUPAC Name

S-(4-fluorobutyl) ethanethioate

InChI

InChI=1S/C6H11FOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3

InChI Key

YRZBWKXTJMKJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCF

Origin of Product

United States

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